TP-3654

Catalog No.
S545656
CAS No.
1361951-15-6
M.F
C22H25F3N4O
M. Wt
418.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
TP-3654

CAS Number

1361951-15-6

Product Name

TP-3654

IUPAC Name

2-[4-[[3-[3-(trifluoromethyl)phenyl]imidazo[1,2-b]pyridazin-6-yl]amino]cyclohexyl]propan-2-ol

Molecular Formula

C22H25F3N4O

Molecular Weight

418.5 g/mol

InChI

InChI=1S/C22H25F3N4O/c1-21(2,30)15-6-8-17(9-7-15)27-19-10-11-20-26-13-18(29(20)28-19)14-4-3-5-16(12-14)22(23,24)25/h3-5,10-13,15,17,30H,6-9H2,1-2H3,(H,27,28)

InChI Key

XRNVABDYQLHODA-UHFFFAOYSA-N

SMILES

CC(C)(C1CCC(CC1)NC2=NN3C(=NC=C3C4=CC(=CC=C4)C(F)(F)F)C=C2)O

Solubility

Soluble in DMSO

Synonyms

TP-3654; TP3654; TP 3654

Canonical SMILES

CC(C)(C1CCC(CC1)NC2=NN3C(=NC=C3C4=CC(=CC=C4)C(F)(F)F)C=C2)O

Description

The exact mass of the compound 2-((1r,4r)-4-((3-(3-(Trifluoromethyl)phenyl)imidazo[1,2-b]pyridazin-6-yl)amino)cyclohexyl)propan-2-ol is 418.198 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Imidazo[1,2-b]pyridazine Scaffold and Medicinal Chemistry

2-((1r,4r)-4-((3-(3-(Trifluoromethyl)phenyl)imidazo[1,2-b]pyridazin-6-yl)amino)cyclohexyl)propan-2-ol, also known as TEp1, belongs to a class of compounds containing the imidazo[1,2-b]pyridazine scaffold. This scaffold has gained significant interest in medicinal chemistry due to its potential for diverse biological activities Orphanet: Knowledge on rare diseases and orphan drugs: . Researchers are actively exploring this scaffold to develop novel drugs for various therapeutic areas.

TP-3654 is a second-generation small-molecule inhibitor specifically targeting PIM kinases, which are serine/threonine kinases implicated in various cancers. The compound is chemically characterized as 2-[(1R,4R)-4-({3-[3-(trifluoromethyl)phenyl]imidazo[1,2-b]pyridazin-6-yl}amino)cyclohexyl]propan-2-ol, with a molecular weight of approximately 418.464 g/mol and a chemical formula of C22H25F3N4O. TP-3654 was developed through virtual screening of compound libraries, identifying pyrazolo[1,5-a]pyrimidines as effective scaffolds against PIM kinases, leading to its synthesis and optimization for improved potency and selectivity compared to earlier inhibitors like SGI-1776 .

The primary mechanism of action for TP-3654 involves the inhibition of PIM kinases by binding to their ATP-binding sites. This interaction prevents the phosphorylation of target proteins that are critical for cancer cell survival and proliferation. TP-3654 exhibits high selectivity for PIM-1, with an inhibition constant (K_i) of 5 nM, while also inhibiting PIM-2 and PIM-3 with K_i values of 239 nM and 42 nM, respectively . Additionally, it shows minimal inhibition of the human ether-à-go-go-related gene (hERG) and cytochrome P450 enzymes, which are often associated with adverse drug interactions .

TP-3654 has demonstrated significant biological activity in preclinical studies. It has been shown to resensitize multidrug-resistant cancer cells to conventional cytotoxic agents by modulating the activity of the ATP-binding cassette subfamily G member 2 (ABCG2), a protein often overexpressed in resistant cancer phenotypes. This modulation allows for enhanced efficacy of drugs such as topotecan and mitoxantrone in resistant cell lines . Furthermore, TP-3654's selectivity for PIM kinases over other kinases suggests a potentially favorable safety profile in clinical applications .

The synthesis of TP-3654 follows a multi-step process outlined in US Patent Application Publication US2012/0058997. The initial step involves the formation of the pyrazolo[1,5-a]pyrimidine core followed by the introduction of various substituents at specific positions to enhance potency and selectivity. The final compound is obtained through careful purification and characterization processes to ensure its efficacy as a kinase inhibitor .

TP-3654 is currently under investigation for its therapeutic potential in treating advanced solid tumors and myelofibrosis. Its ability to inhibit PIM kinases makes it a candidate for combination therapies aimed at overcoming drug resistance in cancer treatments. The compound's unique mechanism of action may provide new avenues for addressing challenges associated with multidrug resistance in oncology .

Studies have shown that TP-3654 does not confer resistance when interacting with ABCB1 or ABCG2 transporters, which are commonly involved in multidrug resistance mechanisms. Instead, it selectively interferes with ABCG2-mediated drug transport, enhancing the effectiveness of traditional chemotherapy agents against resistant cancer cells. This property highlights TP-3654's potential as an adjunct therapy in clinical oncology settings .

Several compounds share structural or functional similarities with TP-3654, particularly within the realm of PIM kinase inhibitors:

CompoundK_i (nM)Notable Features
SGI-177612First-generation PIM inhibitor; significant hERG inhibition
SGI-948120Related structure; less selective than TP-3654
AZD120815Another selective PIM inhibitor; used in clinical trials
DHPG50A less potent inhibitor with broader kinase activity

Uniqueness of TP-3654:
TP-3654 stands out due to its improved selectivity for PIM kinases over other kinases and minimal hERG activity compared to SGI-1776. This specificity may translate into fewer side effects and greater therapeutic efficacy in treating cancers associated with PIM kinase overexpression.

Structure-Activity Relationship (SAR) Studies in TP-3654 Development

The structure-activity relationship investigations for TP-3654 revealed critical insights into the molecular requirements for optimal PIM kinase inhibition while minimizing off-target effects [1]. The SAR studies focused on systematically modifying structural elements around the core scaffold to enhance in vitro potency against PIM kinases and improve physicochemical properties [1].

Core Structure SAR Findings:
The imidazo[1,2-b]pyridazine core proved essential for maintaining potent PIM kinase activity, with TP-3654 demonstrating Ki values of 5 nanomolar for PIM-1, 239 nanomolar for PIM-2, and 42 nanomolar for PIM-3 [1]. This represents significant improvements over SGI-1776, particularly for PIM-2 inhibition (4.1-fold improvement) [1].

Substitution Pattern Analysis:
The 3-(3-trifluoromethylphenyl) substituent at the 3-position of the imidazo[1,2-b]pyridazine ring contributes significantly to both potency and selectivity [1]. The trifluoromethyl group enhances metabolic stability and provides favorable lipophilic interactions within the ATP-binding pocket [1]. The trans-cyclohexyl-propan-2-ol moiety at the 6-position is crucial for achieving the desired pharmacokinetic profile and cellular permeability [1].

Selectivity Optimization:
SAR studies revealed that TP-3654 maintains at least 10-fold selectivity for PIM-1 compared to other kinases tested in a panel of 340 kinases [1]. Notably, the compound shows reduced activity against FLT3 (IC50 = 279 nM) compared to SGI-1776 (IC50 = 3 nM), representing a trade-off that eliminates potential FLT3-related toxicities while maintaining PIM selectivity [1].

Structural Optimization from Pyrazolo[1,5-a]pyrimidine to Imidazo[1,2-b]pyridazine Core

The structural optimization process for TP-3654 development involved a sophisticated approach that initially explored pyrazolo[1,5-a]pyrimidine scaffolds but ultimately returned to the imidazo[1,2-b]pyridazine core structure [1]. This optimization strategy reflects the complex balance required between potency, selectivity, and safety profiles in kinase inhibitor development.

Initial Scaffold Exploration:
Virtual screening efforts identified pyrazolo[1,5-a]pyrimidines as promising active scaffolds against PIM kinases [1]. The pyrazolo[1,5-a]pyrimidine chemotype was particularly attractive because its core structure differed from the imidazo[1,2-b]pyridazine compounds exemplified by SGI-1776, which demonstrated significant hERG and cytochrome P450 inhibition liabilities [1].

Hybrid Design Strategy:
The development team employed a rational drug design approach by combining the pyrazolo[1,5-a]pyrimidine core with substituents from the 3,5-positions of SGI-1776 [1]. This hybrid strategy generated a lead compound with an IC50 of 45 nanomolar for PIM-1 kinase, providing a foundation for further optimization [1].

Core Structure Refinement:
Despite the initial exploration of pyrazolo[1,5-a]pyrimidine scaffolds, the final optimized compound TP-3654 retained the imidazo[1,2-b]pyridazine core structure [1]. This decision was based on systematic modifications that demonstrated superior overall properties when the imidazo[1,2-b]pyridazine framework was combined with optimized substituents [1].

Optimization Outcomes:
The structural optimization process successfully achieved multiple objectives:

  • Enhanced Safety Profile: TP-3654 exhibits hERG IC50 values >30 μM compared to <1 μM for SGI-1776, eliminating cardiac QT prolongation risks [1]
  • Maintained Potency: Improved PIM-1 and PIM-2 inhibition while retaining nanomolar activity [1]
  • Reduced Off-target Effects: Minimal cytochrome P450 inhibition compared to first-generation compounds [1]
  • Favorable Pharmacokinetics: Oral bioavailability of 39% in rat models with appropriate half-life (4.1 hours) [1]

Quality Control and Stability Analysis

The quality control and stability analysis protocols for TP-3654 encompass comprehensive analytical methodologies to ensure consistent pharmaceutical quality throughout development and potential commercialization [3] [4] [5].

Analytical Specifications:
TP-3654 is manufactured to stringent purity requirements of ≥98% as determined by HPLC analysis [3] [4]. The compound's identity is confirmed through multiple analytical techniques including:

  • 1H and 13C NMR Spectroscopy: Structural verification and impurity detection
  • Mass Spectrometry: Molecular weight confirmation (418.46 g/mol) and fragmentation analysis
  • Elemental Analysis: Compositional verification (C: 63.15%, H: 6.02%, F: 13.62%, N: 13.39%, O: 3.82%)
  • Infrared Spectroscopy: Functional group identification and polymorphic characterization [2] [3] [4]

Stability Requirements:
Comprehensive stability studies have established that TP-3654 maintains chemical and physical integrity under defined storage conditions:

  • Long-term Storage: Stable for 3 years when stored at -20°C in solid form
  • Intermediate Storage: Stable for 2 years at 4°C under desiccating conditions
  • Solution Stability: Stock solutions remain stable for 1 month at -20°C or 6 months at -80°C in appropriate solvents [3] [4]

Formulation Considerations:
The compound demonstrates favorable solubility characteristics essential for pharmaceutical development:

  • DMSO Solubility: 50-100 mg/mL (119.49 mM) with ultrasonic assistance
  • Ethanol Solubility: 6-10 mg/mL (14.34 mM)
  • Aqueous Formulations: Requires specialized excipients for parenteral or oral liquid formulations [3] [5]

Process Control:
Manufacturing quality control includes monitoring of critical process parameters, impurity profiling, and batch-to-batch consistency verification. The synthetic process is designed to minimize formation of genotoxic impurities and maintain reproducible product quality suitable for clinical development [6].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.6

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

2

Exact Mass

418.19804592 g/mol

Monoisotopic Mass

418.19804592 g/mol

Heavy Atom Count

30

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

EOB0N7BOY4

Dates

Last modified: 08-15-2023
1: Foulks JM, Carpenter KJ, Luo B, Xu Y, Senina A, Nix R, Chan A, Clifford A, Wilkes M, Vollmer D, Brenning B, Merx S, Lai S, McCullar MV, Ho KK, Albertson DJ, Call LT, Bearss JJ, Tripp S, Liu T, Stephens BJ, Mollard A, Warner SL, Bearss DJ, Kanner SB. A small-molecule inhibitor of PIM kinases as a potential treatment for urothelial carcinomas. Neoplasia. 2014 May;16(5):403-12. doi: 10.1016/j.neo.2014.05.004. PubMed PMID: 24953177; PubMed Central PMCID: PMC4198696.
2: Thakur ML, Marcus CS, Saeed S, Pallela V, Minami C, Diggles L, Le Pham H, Ahdoot R, Kalinowski EA. 99mTc-labeled vasoactive intestinal peptide analog for rapid localization of tumors in humans. J Nucl Med. 2000 Jan;41(1):107-10. PubMed PMID: 10647612.
3: Thakur ML, Marcus CS, Saeed S, Pallela V, Minami C, Diggles L, Pham HL, Ahdoot R, Kalinowski EA, Moody T. Imaging tumors in humans with Tc-99m-VIP. Ann N Y Acad Sci. 2000;921:37-44. PubMed PMID: 11193855.
4: Thakur ML, Aruva MR, Gariepy J, Acton P, Rattan S, Prasad S, Wickstrom E, Alavi A. PET imaging of oncogene overexpression using 64Cu-vasoactive intestinal peptide (VIP) analog: comparison with 99mTc-VIP analog. J Nucl Med. 2004 Aug;45(8):1381-9. PubMed PMID: 15299065.
5: Rao PS, Thakur ML, Pallela V, Patti R, Reddy K, Li H, Sharma S, Pham HL, Diggles L, Minami C, Marcus CS. 99mTc labeled VIP analog: evaluation for imaging colorectal cancer. Nucl Med Biol. 2001 May;28(4):445-50. PubMed PMID: 11395318.
6: Pallela VR, Thakur ML, Chakder S, Rattan S. 99mTc-labeled vasoactive intestinal peptide receptor agonist: functional studies. J Nucl Med. 1999 Feb;40(2):352-60. PubMed PMID: 10025846.

Explore Compound Types